1,4-Diazabicyclo[4.2.0]octane dihydrochloride
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Overview
Description
1,4-Diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic organic compound that is highly nucleophilic and serves as a tertiary amine base. It is commonly used as a catalyst and reagent in various organic synthesis processes. This compound is known for its high nucleophilicity and basicity, making it a valuable tool in polymerization and other chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[4.2.0]octane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[4.2.0]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is highly reactive in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
1,4-Diazabicyclo[4.2.0]octane dihydrochloride has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[4.2.0]octane dihydrochloride involves its role as a nucleophilic catalyst. The compound’s nucleophilicity allows it to participate in various chemical reactions by donating electron pairs to electrophiles. This property makes it effective in promoting reactions such as the formation of carbon-carbon bonds and the activation of electrophilic species .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
1,4-Diazabicyclo[4.2.0]octane dihydrochloride is unique due to its high nucleophilicity and basicity, which make it an effective catalyst in a wide range of chemical reactions. Its ability to form stable adducts with various reagents further enhances its versatility in organic synthesis .
Properties
Molecular Formula |
C6H14Cl2N2 |
---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
1,4-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-5-6(1)8;;/h6-7H,1-5H2;2*1H |
InChI Key |
YQRGWFVLSGYOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1CNCC2.Cl.Cl |
Origin of Product |
United States |
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